While resources like PubChem [] and scientific supplier databases [, ] mention the compound, there aren't any documented research publications readily available through scientific databases.
The structure of [2-(3-Methylphenoxy)phenyl]methanamine contains an aromatic ring connected to an amine group through a methylene linker. This structure class possesses various functionalities that can be of interest for scientific research. Here are some potential areas where this compound could be explored:
The compound [2-(3-Methylphenoxy)phenyl]methanamine is an organic chemical characterized by its unique structural features, which include a methanamine group attached to a biphenyl structure with a 3-methylphenoxy substituent. Its molecular formula is and it has a molecular weight of approximately 245.31 g/mol. The compound exhibits potential for various applications in medicinal chemistry and organic synthesis due to its structural properties.
Research indicates that compounds similar to [2-(3-Methylphenoxy)phenyl]methanamine exhibit various biological activities, including:
Several methods exist for synthesizing [2-(3-Methylphenoxy)phenyl]methanamine:
The applications of [2-(3-Methylphenoxy)phenyl]methanamine are diverse:
Interaction studies are crucial for understanding how [2-(3-Methylphenoxy)phenyl]methanamine interacts with biological systems:
Several compounds share structural similarities with [2-(3-Methylphenoxy)phenyl]methanamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(4-Methylphenoxy)benzylamine | Exhibits strong binding affinity for certain receptors. | |
4-(3-Methylphenoxy)benzylamine | Similar structure but different methyl positioning. | |
2-(4-Methylphenoxy)aniline | Contains an amino group directly on the aromatic ring. |
The uniqueness of [2-(3-Methylphenoxy)phenyl]methanamine lies in its specific arrangement of functional groups and methyl substituents, which influence its reactivity and biological activity. Its potential as a therapeutic agent is supported by its distinctive structural characteristics compared to other similar compounds.
The compound [2-(3-methylphenoxy)phenyl]methanamine (CAS 893752-87-9) was first cataloged in the early 21st century as part of efforts to expand libraries of phenoxyphenyl derivatives for high-throughput screening. Its synthesis likely emerged from methodologies developed for analogous biphenylether amines, which gained prominence in the 1990s for their utility in ligand design and agrochemical applications. Unlike older phenoxyphenyl compounds, this derivative incorporates a methyl group at the meta position of the phenoxy ring, a modification that enhances steric and electronic tunability.
Taxonomically, this compound belongs to the aryl ether methanamines subclass, distinguished by the following structural features:
Its closest structural analogs include 1-(3-methylphenyl)-1-phenylmethanamine (CAS 55095-20-0) and 1-(2-phenoxyphenyl)methanamine hydrochloride (CAS 31963-35-6), though the spatial arrangement of substituents in [2-(3-methylphenoxy)phenyl]methanamine creates distinct electronic properties.
The compound’s significance stems from three key attributes:
Recent studies (2024–2025) have focused on optimizing its synthesis and characterizing its physicochemical properties. Notable gaps include:
Primary research objectives include:
The compound intersects multiple disciplines:
Field | Potential Application |
---|---|
Medicinal Chemistry | Intermediate for antipsychotic drug analogs |
Materials Science | Monomer for polyamide-imide resins |
Catalysis | Ligand precursor for transition metal complexes |
The molecule comprises three critical functional groups:
The phenoxy oxygen creates a 120° bond angle with the two aromatic rings, enforcing a near-planar geometry that facilitates π-π stacking interactions [2]. The methyl group at the meta position of the phenoxy ring introduces steric asymmetry, while the amine group adopts a trigonal pyramidal geometry due to nitrogen’s lone pair [1] [6].
The 3-methyl group imposes significant steric constraints:
The phenoxy bridge exhibits restricted rotation due to:
The 3-methyl group exerts a moderate +I (inductive) effect, increasing electron density at the phenoxy oxygen by 0.05–0.10 e⁻ (Mulliken charges) [3]. This enhances the oxygen’s ability to donate electrons into the adjacent phenyl ring, raising its HOMO energy by ~0.3 eV [3] [6].
The oxygen atom:
The -CH₂NH₂ group:
Bond | Barrier (kcal/mol) | Method | Source |
---|---|---|---|
C₆H₅-O-C₆H₄ (Φ) | 12.4 ± 1.2 | DFT (M06-2X) | [5] [6] |
CH₂-NH₂ (Ψ) | 2.1 ± 0.3 | MP2/aug-cc-pVTZ | [6] |
The ether bond (Φ) dominates conformational rigidity, while the amine group (Ψ) exhibits nearly free rotation [6].
At 150 K:
Critical pharmacophoric elements:
Comparative studies of positional isomers show:
Substituent Position | Relative Binding Affinity | logP |
---|---|---|
3-Methyl | 1.00 (reference) | 2.8 |
2-Methyl | 0.45 ± 0.12 | 2.5 |
4-Methyl | 0.78 ± 0.09 | 2.9 |
The 3-methyl group optimizes steric complementarity with hydrophobic protein pockets while minimizing torsional strain [5] [6].